3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide
Overview
Description
“3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide” is a chemical compound with the molecular formula C11H6ClF2N3O . It is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole derivatives possess almost all types of pharmacological activities and are present in pharmacological agents of diverse therapeutic categories .
Synthesis Analysis
The synthesis of “this compound” involves aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines . This process yields a series of 3-benzylaminopyrazine-2-carboxamides . The reactions are typically stopped after 15 hours and their progress is checked using thin-layer chromatography .Scientific Research Applications
Antimycobacterial Activity
3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide and its analogues have been extensively studied for their antimycobacterial properties. One of the key findings is the high activity of these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. This activity is often associated with certain structural features of the compound, such as the presence of chlorine and fluorine atoms, which appear to enhance its antimycobacterial effectiveness (Doležal et al., 2010).
Antifungal Effects
In addition to their antimycobacterial properties, these compounds have also shown significant antifungal effects. Studies indicate a strong inhibitory action against various fungal strains, including Trichophyton mentagrophytes. The antifungal activity is believed to be influenced by the specific structural modifications of the pyrazine-2-carboxamide molecule (Doležal et al., 2012).
Photosynthetic Inhibition
Inhibitory Effect on Photosynthesis
Interestingly, these compounds have also been found to inhibit photosynthetic electron transport in plants, specifically in spinach chloroplasts. This effect is linked to the chloro and fluoro substituents in the compound, which interact with the photosynthetic machinery, leading to the inhibition of photosynthesis (Servusová et al., 2012).
Molecular Docking Studies
Interaction with Biological Targets
Molecular docking studies have been conducted to understand how these compounds interact with biological targets. The results suggest potential binding interactions with key proteins involved in microbial metabolism and survival, highlighting the molecular basis for their antimicrobial effects (Patil et al., 2021).
Mechanism of Action
While the exact mechanism of action for “3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide” is not specified in the search results, pyrazole derivatives are known to have diverse pharmacological properties . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .
Properties
IUPAC Name |
3-chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2N3O/c12-10-9(15-3-4-16-10)11(18)17-8-2-1-6(13)5-7(8)14/h1-5H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJSRBPRBXLZRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.